molecular formula C10H11BrO2 B1527596 3-(3-Bromophenyl)-2-methylpropanoic acid CAS No. 1183524-10-8

3-(3-Bromophenyl)-2-methylpropanoic acid

Cat. No.: B1527596
CAS No.: 1183524-10-8
M. Wt: 243.1 g/mol
InChI Key: WAXFQFBSRDYONP-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The chemical reactions involving similar compounds, such as “3-Bromophenylboronic acid”, include oxidative cross-coupling, gold salt catalyzed homocoupling, 1,4-addition reactions with α,β-unsaturated ketones, enantioselective addition reactions, and Suzuki-Miyaura coupling for the synthesis of anthranilamide-protected arylboronic acids .

Scientific Research Applications

Synthesis and Pharmaceutical Applications

3-(3-Bromophenyl)-2-methylpropanoic acid is used in the synthesis of various chemical compounds. For instance, its derivatives are involved in the enantioselective synthesis of 2-substituted 3-aminopropanoic acid derivatives, which are β-analogues of aromatic amino acids. These derivatives find applications in pharmaceuticals and as intermediates in organic synthesis (Arvanitis et al., 1998).

Anti-inflammatory Activity

β-Hydroxy-β-arylpropanoic acids, structurally similar to this compound, have demonstrated significant anti-inflammatory activity. Molecular docking experiments suggest that certain derivatives may function as COX-2 inhibitors, offering potential applications in developing nonsteroidal anti-inflammatory drugs (NSAIDs) (Dilber et al., 2008).

Formation of Heterocyclic Compounds

This compound is also used in the synthesis of oxazine, thiazine, and quinoxaline derivatives. These heterocyclic compounds have numerous applications in chemistry and pharmaceuticals, including as intermediates for drug development (Pokhodylo et al., 2021).

Development of Antiandrogen Therapeutics

In the field of medicinal chemistry, derivatives of this compound have been used in the resolution of nonsteroidal antiandrogens. This application is crucial in the development of therapeutics for conditions like prostate cancer (Tucker & Chesterson, 1988).

Biomedical Applications

Certain derivatives synthesized using this compound show promise in regulating inflammatory diseases. This potential is explored through docking studies, indicating a broad scope for biomedical applications (Ryzhkova et al., 2020).

Synthesis of Building Blocks

This compound is also significant in the synthesis of enantiomerically pure building blocks for chemical synthesis. Its derivatives are used in asymmetric hydrogenation reactions, forming key intermediates for a variety of synthetic applications (Jeulin et al., 2007).

Development of Anticonvulsant Drugs

In the area of neuropharmacology, derivatives of this compound have been synthesized for their potential anticonvulsant properties. These compounds are being explored for their efficacy in treating seizures, demonstrating the versatility of this compound in medicinal chemistry (Unverferth et al., 1998).

Properties

IUPAC Name

3-(3-bromophenyl)-2-methylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrO2/c1-7(10(12)13)5-8-3-2-4-9(11)6-8/h2-4,6-7H,5H2,1H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WAXFQFBSRDYONP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CC(=CC=C1)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1183524-10-8
Record name 3-(3-Bromophenyl)-2-methylpropionic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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